molecular formula C21H21N3O3 B2601346 4-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1203148-69-9

4-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2601346
CAS No.: 1203148-69-9
M. Wt: 363.417
InChI Key: CPHQAPLDQMWRBS-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Siddiqui et al. (2013) focused on the synthesis of new compounds related to 4-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide and their antimicrobial activities. They synthesized novel derivatives and evaluated their antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and a fungus (Siddiqui et al., 2013).

Synthesis and Antibacterial Activity

Aghekyan et al. (2020) explored the synthesis of novel derivatives, including ones structurally related to this compound. They investigated these compounds for their antibacterial activity, demonstrating the potential of these compounds in medicinal chemistry (Aghekyan et al., 2020).

Microwave-Assisted Synthesis and Biological Activities

Hu et al. (2011) described a microwave-assisted synthesis of derivatives with bactericidal, pesticidal, herbicidal, and antimicrobial activities. These findings indicate the versatility and efficacy of these compounds in various biological applications (Hu et al., 2011).

Antimycobacterial Screening

Nayak et al. (2016) synthesized and characterized new derivatives and evaluated their antitubercular activities. This study highlights the potential of these compounds in the treatment of tuberculosis (Nayak et al., 2016).

Development in Organic Synthesis

Norris and Leeman (2008) explored carbon−sulfur bond formation in the synthesis of related compounds, which could be valuable in the development of pharmaceuticals and organic materials (Norris & Leeman, 2008).

Cytotoxicity Studies

Hassan et al. (2014) focused on the synthesis and in vitro cytotoxic activity of new derivatives, indicating their potential in cancer research and therapy (Hassan et al., 2014).

Future Directions

The future directions for 1,2,4-oxadiazoles could involve further refinement of these compounds as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

Properties

IUPAC Name

4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(21(11-13-26-14-12-21)17-9-5-2-6-10-17)22-15-18-23-19(24-27-18)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQAPLDQMWRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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